molecular formula C11H10N2O3S B1596862 2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid CAS No. 371206-03-0

2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid

Cat. No.: B1596862
CAS No.: 371206-03-0
M. Wt: 250.28 g/mol
InChI Key: AJFLJXYYNKLLSC-UHFFFAOYSA-N
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Description

2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a fused ring system incorporating sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid typically involves multiple steps, starting with the construction of the core heterocyclic structure. One common approach is the cyclization of appropriately substituted thiophenes or thiazoles under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization, chromatography, or distillation would be used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : The compound can be oxidized to introduce additional functional groups, such as converting the thioether to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions can be used to reduce the oxo group to a hydroxyl group, altering the compound's reactivity.

  • Substitution: : Substitution reactions can involve the replacement of hydrogen atoms or other substituents on the ring system with different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals. In biology, it can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions and metabolic pathways.

Medicine

The compound has potential medicinal applications, particularly in the development of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of specialty chemicals, dyes, and materials. Its unique properties can be harnessed to create new products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which 2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-d]pyrimidines: : These compounds share a similar core structure but may have different substituents and functional groups.

  • Pyrido[2,3-d]pyrimidines: : These compounds also have a fused ring system but differ in the arrangement of nitrogen atoms.

  • Cyclopenta[4,5]thieno[2,3-d]pyrimidines: : These compounds are structurally similar but may have variations in the ring size and substituents.

Uniqueness

2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid is unique due to its specific combination of functional groups and ring structure, which can lead to distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-8(15)4-13-5-12-10-9(11(13)16)6-2-1-3-7(6)17-10/h5H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFLJXYYNKLLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364438
Record name (4-Oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371206-03-0
Record name (4-Oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid
Reactant of Route 2
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid

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